Benzeneacetic acid, 3-(bromomethyl)-, methyl ester
Overview
Description
Benzeneacetic acid, 3-(bromomethyl)-, methyl ester is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzeneacetic acid where a bromomethyl group is attached to the benzene ring and the carboxylic acid group is esterified with methanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3-(bromomethyl)-, methyl ester typically involves the bromination of benzeneacetic acid followed by esterification. One common method is:
Bromination: Benzeneacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group.
Esterification: The brominated product is then reacted with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 3-(bromomethyl)-, methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include substituted benzeneacetic acid derivatives.
Oxidation: Products include benzeneacetic acid or benzoyl derivatives.
Reduction: Products include benzeneethanol derivatives.
Scientific Research Applications
Benzeneacetic acid, 3-(bromomethyl)-, methyl ester is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 3-(bromomethyl)-, methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a useful intermediate in various chemical reactions. The ester group can undergo hydrolysis or transesterification, providing versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, α-bromo-, methyl ester
- Benzeneacetic acid, methyl ester
- Benzeneacetic acid, α-ethyl-, ethyl ester
Uniqueness
Benzeneacetic acid, 3-(bromomethyl)-, methyl ester is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other benzeneacetic acid derivatives. This makes it particularly valuable in synthetic organic chemistry for introducing functional groups and building complex molecular structures.
Biological Activity
Benzeneacetic acid, 3-(bromomethyl)-, methyl ester is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
This compound features a bromomethyl group at the 3-position of the benzene ring and an ester functional group. The molecular structure can be represented as follows:
The presence of the bromine atom and the ester group significantly influences its reactivity and biological interactions.
Biological Activities
1. Antibacterial Activity
Research indicates that ester derivatives, including benzeneacetic acid methyl esters, can exhibit antibacterial properties. A study on related compounds showed that methyl and ethyl ester derivatives had no violations of the Rule of 5, indicating good bioavailability and potential antibacterial activity . While specific data on this compound is limited, its structural similarity to known antibacterial agents suggests potential efficacy.
2. Inhibition of Enzymatic Activity
The compound's structural features may allow it to interact with various enzymes. For instance, modifications to benzoic acid derivatives have been shown to enhance inhibitory activity against enzymes like maltase and sucrase . Although specific studies on this compound are scarce, similar compounds often demonstrate selective inhibition profiles against specific enzymes.
Table 1: Summary of Biological Activities of Related Compounds
The biological activity of benzeneacetic acid derivatives is often linked to their ability to interact with cellular targets such as enzymes and receptors. The introduction of halogen substituents (like bromine) can enhance lipophilicity and alter the binding affinity for target proteins. Research has shown that the position of substituents on the aromatic ring can significantly modulate biological activity; for example, introducing a bromo or chloro group can either enhance or reduce potency against specific targets .
Properties
IUPAC Name |
methyl 2-[3-(bromomethyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHYEUAIDAUFAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434210 | |
Record name | (3-Bromomethyl-phenyl)-acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104508-22-7 | |
Record name | (3-Bromomethyl-phenyl)-acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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